

Clausine M: A Technical Guide to its Natural Source, Isolation, and Biological Activity

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Compound of Interest

Compound Name: *Clausine M*

Cat. No.: *B1255120*

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Introduction

Clausine M, a carbazole alkaloid with the chemical structure methyl 7-hydroxy-9H-carbazole-3-carboxylate, belongs to a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of **Clausine M**, detailed methodologies for its isolation, and a summary of its known biological activities, with a focus on its potential as a therapeutic agent.

Natural Source

While direct isolation of a compound explicitly named "**Clausine M**" is not extensively documented, strong evidence points to its natural occurrence within the plant genus *Clausena*, a member of the Rutaceae family. Various species of *Clausena* are rich sources of carbazole alkaloids, with chemical structures closely related to **Clausine M**.

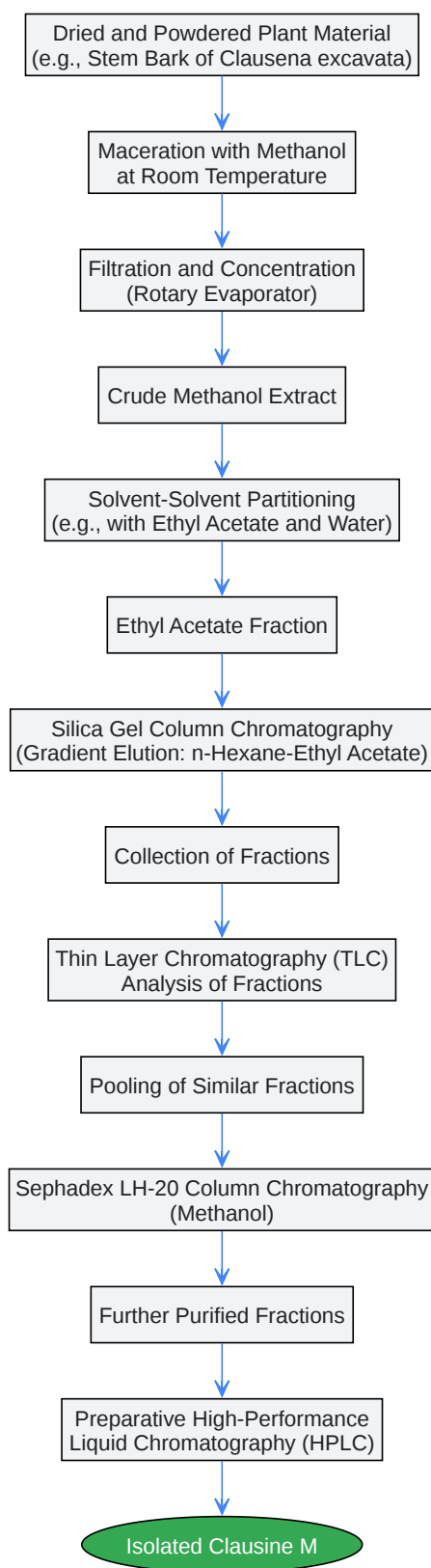
The most probable natural source of **Clausine M** is *Clausena excavata* Burm.f., a shrub widely distributed in Southeast Asia.^{[1][2][3][4][5]} This assertion is based on the repeated isolation of numerous "Clausine" alkaloids (e.g., Clausine B, E, H, I, K) and other carbazole derivatives, including methyl carbazole-3-carboxylate, from this plant species.^{[1][6][7]} Other species of the genus, such as *Clausena lansium* (Lour.) Skeels and *Clausena pentaphylla*, are also known to

produce a variety of carbazole alkaloids and represent potential, though less directly evidenced, sources.[8]

Isolation Protocols

The following is a detailed, representative experimental protocol for the isolation of carbazole alkaloids, including compounds structurally similar to **Clausine M**, from *Clausena excavata*. This protocol is a synthesis of methodologies reported in the scientific literature for the phytochemical investigation of this plant.

Experimental Workflow for Isolation of Carbazole Alkaloids from *Clausena excavata*



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Caption: General workflow for the isolation of **Clausine M**.

Detailed Methodologies

- Plant Material Collection and Preparation:
 - Collect fresh plant material, such as the stem bark of *Clausena excavata*.
 - Air-dry the plant material in the shade until a constant weight is achieved.
 - Grind the dried material into a fine powder using a mechanical grinder.
- Extraction:
 - Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for a period of 72 hours, with occasional shaking.
 - Filter the extract through Whatman No. 1 filter paper.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
- Solvent Partitioning:
 - Suspend the crude methanol extract in distilled water.
 - Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
 - The ethyl acetate fraction is often enriched with carbazole alkaloids. Concentrate this fraction to dryness.
- Chromatographic Separation and Purification:
 - Silica Gel Column Chromatography:
 - Subject the dried ethyl acetate extract to column chromatography on a silica gel (60-120 mesh) column.
 - Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

- Collect fractions of a fixed volume (e.g., 50 mL).
- Thin Layer Chromatography (TLC):
 - Monitor the collected fractions by TLC on pre-coated silica gel plates, using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3).
 - Visualize the spots under UV light (at 254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., ceric sulfate in sulfuric acid) followed by heating.
 - Pool the fractions showing similar TLC profiles.
- Sephadex LH-20 Column Chromatography:
 - Further purify the pooled fractions by column chromatography on Sephadex LH-20, using methanol as the eluent, to remove pigments and other impurities.
- Preparative High-Performance Liquid Chromatography (HPLC):
 - Achieve final purification of the target compound, **Clausine M**, by preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).
- Structure Elucidation:
 - Identify the structure of the isolated pure compound as **Clausine M** using spectroscopic techniques, including ^1H -NMR, ^{13}C -NMR, Mass Spectrometry (MS), and comparison with literature data.

Biological Activity and Data Presentation

Carbazole alkaloids isolated from *Clausena* species have demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. While specific data for **Clausine M** is limited, the activities of structurally similar carbazole alkaloids from *Clausena excavata* provide valuable insights into its potential therapeutic applications.

Cytotoxic Activity

Several carbazole alkaloids from *Clausena excavata* have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized in the table below.

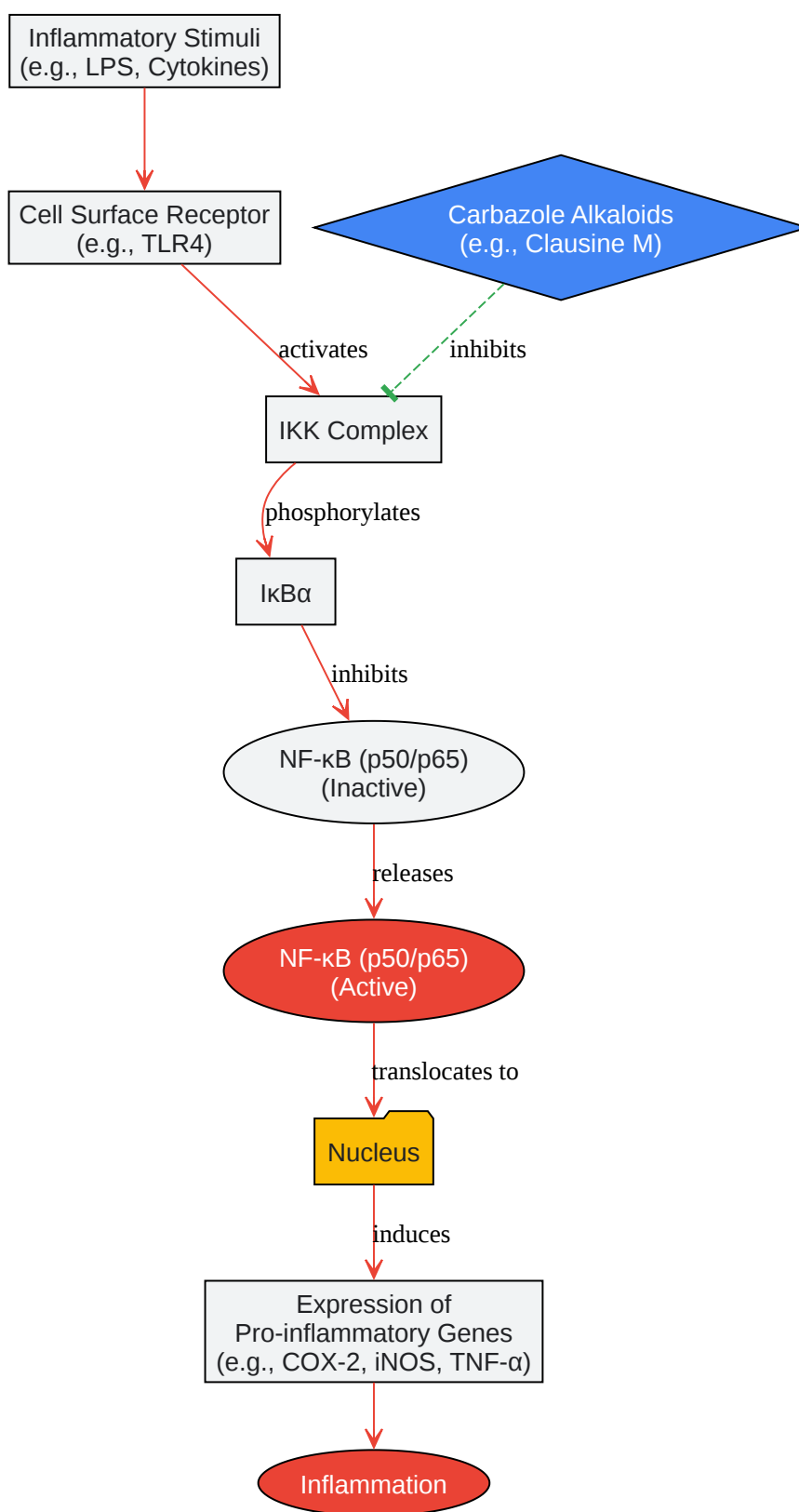
Compound	Cancer Cell Line	IC ₅₀ (μg/mL)	Reference
Excavatine A	A549 (Lung Carcinoma)	5.25	[1]
Excavatine A	HeLa (Cervical Carcinoma)	1.91	[1]
Clausine-TY	CEM-SS (T-lymphoblastic Leukemia)	8.2	[3]
Clausine-TH	CEM-SS (T-lymphoblastic Leukemia)	2.1	[5]
Clausine-K	CEM-SS (T-lymphoblastic Leukemia)	5.1	[5]
7-hydroxyheptaphylline	HeLa (Cervical Carcinoma)	41.4	[4]

Anti-inflammatory Activity

Carbazole alkaloids from *Clausena pentaphylla* have been suggested to exert anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response.

Signaling Pathway

The proposed anti-inflammatory mechanism of action for carbazole alkaloids involves the inhibition of the NF-κB signaling pathway. A simplified diagram of this pathway is presented below.



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Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

Clausine M is a promising carbazole alkaloid with potential therapeutic applications, particularly in the areas of oncology and anti-inflammatory research. While further studies are required to fully elucidate its biological activity and mechanism of action, this guide provides a solid foundation for researchers and drug development professionals interested in this class of natural products. The genus *Clausena*, and specifically *Clausena excavata*, represents a key natural resource for the isolation of **Clausine M** and related bioactive compounds. The detailed protocols and compiled data herein are intended to facilitate future research and development efforts.

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